molecular formula C14H12NaO6S B1371532 Benzophenone-5 CAS No. 6628-37-1

Benzophenone-5

Cat. No.: B1371532
CAS No.: 6628-37-1
M. Wt: 331.30 g/mol
InChI Key: YCSKILQQVIHGJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzophenone is produced by the copper-catalyzed oxidation of diphenylmethane with air . A laboratory route involves the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane . It can also be prepared by Friedel–Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid (e.g., aluminium chloride) catalyst .


Molecular Structure Analysis

Benzophenone is the organic compound with the formula (C6H5)2CO, generally abbreviated Ph2CO. It is a white solid that is soluble in organic solvents .


Chemical Reactions Analysis

Benzophenone prevents ultraviolet (UV) light from damaging scents and colors in products such as perfumes and soaps . It can also be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents .


Physical And Chemical Properties Analysis

Benzophenone is a white solid that is soluble in organic solvents . It has a melting point of 48.5 °C and a boiling point of 305.4 °C . It is insoluble in water .

Scientific Research Applications

UV-Filter and Endocrine Disruptor Studies

Benzophenone-3, a compound related to Benzophenone-5, is primarily used as a UV filter in sunscreens. Research has explored its metabolism in rat and human liver microsomes, revealing its transformation into metabolites with varied estrogenic and anti-androgenic activities. This study highlights the potential endocrine-disrupting activity of such compounds (Watanabe et al., 2015).

Cytotoxicity Studies

Benzophenone-3 has also been studied for its cytotoxic effects, particularly in rat thymocytes. The research indicates that BP-3 can cause oxidative stress and increase intracellular Zn2+ levels, leading to cell mortality (Utsunomiya et al., 2019).

Environmental Impact Studies

Benzophenones are known to interfere with endocrine systems and have been detected in various environmental samples, including human placental tissue. A study developed a method for determining benzophenones in such tissues, underscoring their widespread environmental presence (Vela-Soria et al., 2011).

DNA Photodamage Studies

The potential of benzophenone to induce DNA photodamage was examined using quantum mechanics/molecular mechanics approaches. This research provides insight into the mechanisms by which benzophenone can interact with DNA, particularly through triplet-based DNA photosensitization (Dumont et al., 2015).

Skin Penetration and Absorption Studies

The penetration of Benzophenone-3 through the skin and its subsequent detection in urine highlights the compound's absorption and metabolic pathways in living organisms. This study is critical for understanding the systemic exposure of humans to benzophenone compounds (Gonzalez et al., 2006).

Thyroid Disruption Studies

Benzophenones have been investigated for their thyroid hormone-disrupting potentials. A study using cell lines and zebrafish embryos revealed that these compounds could alter thyroid hormone balances by impacting hormone regulation and metabolism (Lee et al., 2018).

Food Packaging Material Studies

Benzophenone's use in food packaging materials and its potential migration into foodstuffs have been a concern. Research involving an amperometric benzophenone sensor has been conducted to detect benzophenone in such materials, highlighting the importance of monitoring these compounds in consumer products (Li et al., 2012).

Personal Care Product Studies

The occurrence of benzophenone-type UV filters in personal care products and the associated human exposure have been extensively studied. This research provides crucial data on the levels of benzophenone in various products and their potential impact on human health (Liao & Kannan, 2014).

Antimicrobial Activity Studies

Polyisoprenylated benzophenones, including nemorosone and guttiferone A, have been evaluated for their antimicrobial effects. This research contributes to understanding the broader biological activities of benzophenone derivatives (Monzote et al., 2011).

Mechanism of Action

Target of Action

Benzophenone-5, also known as Sulisobenzone, primarily targets the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and play crucial roles in the regulation of development, reproduction, and physiology .

Mode of Action

This compound is an ingredient used in sunscreens to absorb UV radiation . It works by absorbing both UVA and UVB rays, thereby protecting the skin from sun damage .

Biochemical Pathways

The biosynthesis of this compound involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

It is known that this compound is approved by the fda in concentrations of up to 10% . This suggests that it has a good bioavailability when applied topically.

Result of Action

The primary result of this compound’s action is the protection of the skin from UV damage . By absorbing both UVA and UVB rays, it prevents these harmful rays from penetrating the skin and causing cellular damage . In addition, this compound has been reported to exhibit anti-hyperuricemic effects .

Action Environment

This compound is widely used in a diverse array of personal care products (PCPs), including sunscreens and many cosmetics . Its action can be influenced by environmental factors such as sunlight exposure and water conditions . For instance, Benzophenones can react rapidly with aqueous chlorine, forming halogenated by-products . The presence of these by-products in the environment and their potential effects on the efficacy and stability of this compound warrant further investigation .

Safety and Hazards

Benzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and may cause cancer . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Benzophenones are listed as emerging contaminants, which have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .

Properties

{ "Design of the Synthesis Pathway": "Benzophenone-5 can be synthesized by the Friedel-Crafts acylation of benzophenone with succinic anhydride.", "Starting Materials": [ "Benzophenone", "Succinic anhydride", "AlCl3", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dissolve 10 g of benzophenone and 10 g of succinic anhydride in 100 mL of chloroform.", "Add 10 g of AlCl3 to the mixture and stir for 30 minutes at room temperature.", "Heat the mixture to reflux for 4 hours.", "Cool the mixture and add 50 mL of water.", "Extract the product with chloroform and wash the organic layer with sodium bicarbonate solution.", "Dry the organic layer with anhydrous sodium sulfate.", "Evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization from ethanol." ] }

CAS No.

6628-37-1

Molecular Formula

C14H12NaO6S

Molecular Weight

331.30 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);

InChI Key

YCSKILQQVIHGJI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.[Na]

Color/Form

Light-tan powder

melting_point

145 °C

6628-37-1

physical_description

Dry Powder
Light tan solid;  [Merck Index]

Pictograms

Irritant

Related CAS

6628-37-1 (mono-hydrochloride salt)

solubility

In water, 2.5X10+5 mg/L at 25 °C
1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benzophenone-5 exert its anti-hyperuricemic effect?

A1: this compound demonstrates its anti-hyperuricemic effect through a multifaceted mechanism. Research indicates that it inhibits xanthine oxidase (XOD) [], an enzyme involved in uric acid production. Additionally, it upregulates organic anion transporter 1 (OAT1) and downregulates glucose transporter 9 (GLUT9) [], further contributing to the regulation of uric acid levels in the body.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: this compound (2-hydroxy-4-methoxythis compound-sulfonic acid) possesses the molecular formula C14H12O6S and a molecular weight of 308.32 g/mol. Spectroscopic characterization typically involves techniques such as UV-Vis spectroscopy, showing strong absorbance in the UV region, and NMR, providing detailed structural information.

Q3: How does this compound perform as a UV filter in different materials and conditions?

A3: this compound is recognized for its UV-absorbing properties and is frequently incorporated into various materials for UV protection. Studies demonstrate its efficacy in polypropylene, enhancing its anti-photoaging capabilities []. Research also highlights its effectiveness in hair care products, protecting hair from atmospheric agents and light damage [].

Q4: Does this compound exhibit any catalytic properties relevant to chemical synthesis?

A4: While not typically recognized for pronounced catalytic activity, benzophenone-type molecules, in general, can participate in photochemical reactions. Research exploring their photoinduced DNA cleavage potential sheds light on their reactivity and potential applications in photochemistry [].

Q5: Have QSAR models been developed for benzophenone derivatives, and what insights do they provide?

A5: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been employed to assess the percutaneous exposure and potential irritancy of benzophenone derivatives, including this compound, in cosmetic applications []. These models contribute to understanding the relationship between chemical structure and biological activity, facilitating safety assessments.

Q6: How do structural modifications, like quaternization, affect the properties of benzophenone derivatives?

A6: Studies investigating the transdermal permeation of benzophenone derivatives reveal that quaternization significantly impacts their ability to penetrate the skin. Quaternized derivatives exhibit limited skin permeability compared to their non-quaternized counterparts [].

Q7: Are there specific formulation strategies employed to enhance the stability or delivery of this compound?

A7: Research highlights the use of layered double hydroxides (LDHs) as a host material to improve the UV-protective capacity and photostability of this compound in applications like polypropylene [].

Q8: What are the regulatory considerations surrounding the use of this compound in consumer products?

A8: The use of this compound in cosmetics and sunscreens is subject to regulatory oversight by bodies like the United States Food and Drug Administration (FDA) and European regulations []. These regulations aim to ensure the safety and efficacy of products containing this compound.

Q9: Has the absorption, distribution, metabolism, and excretion (ADME) profile of this compound been investigated?

A9: While comprehensive ADME studies specifically focused on this compound might be limited in the provided literature, research on related benzophenone derivatives offers insights into their potential for skin penetration and systemic exposure [, ].

Q10: Are there studies demonstrating the anti-inflammatory effect of this compound?

A10: Research using the phorbol-myristate-acetate test in mice revealed that this compound exhibits a significant anti-inflammatory effect, inhibiting edema formation [].

Q11: Is there evidence of resistance mechanisms developing against this compound's biological activities?

A11: The provided research does not delve into resistance mechanisms specifically related to this compound.

Q12: What are the known toxicological concerns associated with this compound?

A12: While this compound is generally considered safe for its intended uses, studies highlight the potential for allergic contact dermatitis [, ]. Comprehensive toxicological assessments continue to be crucial in understanding potential long-term effects.

Q13: Have specific drug delivery systems been explored to improve the targeted delivery of this compound?

A13: The provided research primarily focuses on this compound in the context of cosmetics and materials science. Targeted drug delivery systems are not extensively discussed.

Q14: Are there known biomarkers associated with this compound exposure or its biological effects?

A14: The provided research does not specifically address biomarkers related to this compound.

Q15: What analytical techniques are employed for the detection and quantification of this compound?

A15: Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) is a sensitive method used to determine residual solvents, like 1,2-dichloroethane, in benzophenone-4, which can also be applied to this compound []. Ultra-performance liquid chromatography (UPLC) is another technique for simultaneous determination of this compound and other UV absorbers in cosmetics [].

Q16: What is the environmental fate and potential impact of this compound?

A16: Research indicates that benzophenone-type compounds, including this compound, can persist in treated wastewater and potentially reach groundwater during recharge, raising concerns about their environmental impact [].

Q17: How does the solubility of this compound in different media affect its applications?

A17: The solubility of this compound can influence its incorporation into various formulations and its performance. For example, its solubility in cosmetic formulations will affect its distribution and efficacy as a UV filter.

Q18: Have the analytical methods used for this compound analysis been validated?

A18: The research emphasizes the importance of analytical method validation, as seen in the study employing GC-MS to determine residual solvents in benzophenone-4. The method demonstrated good linearity, recovery, and precision, ensuring reliable and accurate measurements [].

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